1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride
Description
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₉H₁₁BrClN (calculated based on structural analysis). The compound features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 2, and an ethanamine group (-CH₂CH₂NH₂) at position 1, forming a hydrochloride salt. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine atom acts as an electron-withdrawing group, while the methyl group donates electrons, creating a polarized aromatic system that influences reactivity and intermolecular interactions .
Properties
CAS No. |
2624138-40-3 |
|---|---|
Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(3-bromo-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
InChI Key |
BOEQZVWMIFTBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Bromo-2-methylphenyl)ethan-1-one
The ketone intermediate is synthesized via Friedel-Crafts acylation of 3-bromo-2-methyltoluene. Acetyl chloride or acetic anhydride is reacted with the aromatic substrate in the presence of Lewis acids like AlCl₃. Typical conditions include:
Reductive Amination to the Primary Amine
The ketone is converted to the amine using ammonium acetate and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) achieves selective reduction of the imine intermediate.
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Recrystallization from ethanol/water (3:1) yields >99% purity.
Nitrile Reduction Pathway
Preparation of 2-(3-Bromo-2-methylphenyl)acetonitrile
3-Bromo-2-methylbenzyl bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF):
Catalytic Hydrogenation of the Nitrile
The nitrile is reduced to the primary amine using Raney nickel under hydrogen gas (H₂, 50 psi). Ammonia is added to suppress secondary amine formation:
Enantioselective Synthesis
For applications requiring chirality (e.g., (R)- or (S)-enantiomers), asymmetric reductive amination is employed. A patented method uses (S)-BINAP–Ru complexes to achieve enantiomeric excess (ee) >98%:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | High yield, scalable | Requires ketone synthesis | 85–90% |
| Nitrile Reduction | Avoids ketone precursors | Lower yield, harsh conditions | 70–75% |
| Asymmetric Synthesis | High enantiopurity | Costly catalysts | 60–65% |
Industrial-Scale Considerations
Suppliers like Zhuhai Aobokai Biomedical Technology Co., Ltd., optimize the reductive amination route for bulk production. Key adjustments include:
Purity and Characterization
Final products are characterized by:
Chemical Reactions Analysis
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: It is investigated for potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Analogs
Key Findings :
- Substituent Position : Positional isomers (e.g., 2-(3-bromo-2-methylphenyl) vs. 1-(3-bromo-2-methylphenyl)) exhibit distinct steric profiles, affecting crystal packing and solubility .
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine enhance halogen bonding in biological systems .
- Electron Modulation : Electron-withdrawing groups (Br, Cl) reduce aromatic electron density, directing electrophilic substitution to specific positions .
Methoxy- and Trifluoromethyl-Substituted Derivatives
Table 2: Functional Group Comparisons
Key Findings :
- Methoxy Groups : Electron-donating OCH₃ groups increase aromatic electron density, favoring nucleophilic reactions .
- Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to oxidative degradation, critical in drug design .
Adamantane and Heterocyclic Derivatives
Table 3: Complex Substituent Comparisons
Biological Activity
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is an organic compound with potential therapeutic applications, particularly in the field of neuropharmacology. This compound is characterized by a bromo-substituted aromatic ring and an ethanamine structure, which contributes to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂BrN·HCl
- Molecular Weight : 232.56 g/mol
- SMILES Notation : CC1=C(C=CC=C1Br)C(C)N
The presence of the bromine atom and the methyl group on the phenyl ring significantly influences the compound's reactivity and biological interactions.
Research indicates that 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride exhibits notable effects on neurotransmitter systems, particularly those associated with serotonin and dopamine pathways. The compound may function as a modulator of receptor activity or inhibit reuptake mechanisms in the central nervous system, which could be beneficial for treating mood disorders and other neuropsychiatric conditions.
Key Mechanisms:
- Receptor Modulation : The compound has been studied for its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Inhibition of Reuptake : It may also inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Pharmacological Studies
Several studies have investigated the pharmacological profile of 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride:
Case Studies
A notable case study involved administering this compound to animal models exhibiting symptoms analogous to depression. The results indicated a marked improvement in behavioral metrics associated with mood enhancement.
Comparative Analysis with Similar Compounds
The structural similarities between 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride and other compounds allow for comparative analysis regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride | Methoxy group addition | Enhanced binding to dopamine receptors |
| 4-Bromoamphetamine | Simple bromo-substituted phenyl | Known stimulant effects; enhances serotonin release |
Q & A
Q. What are the optimized synthetic routes for 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves three stages:
Nucleophilic Substitution : React 3-bromo-2-methylbenzaldehyde with ethylamine derivatives under basic conditions (e.g., NaH in DMF) to form the imine intermediate .
Reduction : Reduce the imine to the primary amine using NaBH₄ or LiAlH₄. NaBH₄ in methanol at 0–5°C minimizes side reactions .
Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance substitution efficiency .
- Temperature Control : Low temperatures during reduction prevent over-reduction or decomposition .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | NaH, DMF, 25°C | 75 | 85 |
| Reduction | NaBH₄, MeOH, 0°C | 88 | 92 |
| Salt Formation | HCl, ether | 95 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR (DMSO-d₆) : δ 2.3 (s, 3H, CH₃), 3.1–3.3 (m, 2H, CH₂NH₂), 7.2–7.5 (m, 3H, aromatic H) .
- ¹³C NMR : δ 20.1 (CH₃), 45.8 (CH₂NH₂), 122–140 (aromatic C, Br-C at δ 128.5) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 244 (C₉H₁₂BrN⁺), with isotopic peaks confirming bromine .
- IR Spectroscopy : N-H stretch at ~3200 cm⁻¹; C-Br stretch at 560 cm⁻¹ .
Best Practice : Use a combination of NMR and HRMS to resolve ambiguities in structural assignments, especially for bromine’s electronic effects on aromatic protons .
Q. How can researchers mitigate common impurities during synthesis, and what purification methods are recommended?
Methodological Answer:
- Common Impurities :
- Unreacted starting material (3-bromo-2-methylbenzaldehyde): Remove via column chromatography (silica gel, hexane/EtOAc 4:1) .
- Over-reduction byproducts: Optimize stoichiometry of NaBH₄ (1.2 equivalents) .
- Purification :
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic pathway optimization?
Methodological Answer:
Q. How does the bromo and methyl substitution pattern influence the compound’s interactions with biological targets compared to other halogenated analogs?
Methodological Answer:
- Steric Effects : The 2-methyl group increases steric hindrance, reducing binding to flat receptor sites (e.g., monoamine transporters) versus 3-fluoro analogs .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances π-π stacking in receptor pockets, as shown in SAR studies with 3-chloro derivatives .
- Experimental Validation :
- Radioligand binding assays (e.g., 5-HT₂A receptors) show 10× lower Kᵢ for the bromo-methyl analog vs. chloro-methyl derivatives .
Q. What experimental approaches resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Controlled Assay Design :
- Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4) to minimize variability .
- Use internal controls (e.g., known agonists/antagonists) to validate receptor binding protocols .
- Impurity Analysis : LC-MS traces of bioactive batches often reveal trace amines (e.g., ethylamine derivatives) that skew IC₅₀ values .
- Meta-Analysis : Apply multivariate regression to published Kᵢ data, adjusting for assay temperature and ligand concentration .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
Methodological Answer:
Q. What comparative studies highlight the compound’s uniqueness among structurally similar aryl-ethylamine derivatives?
Methodological Answer:
-
Structural Analog Comparison :
Compound Substituents LogP Binding Affinity (5-HT₂A, Kᵢ nM) Target 3-Br, 2-CH₃ 2.8 150 ± 12 Analog 1 3-Cl, 2-CH₃ 2.5 90 ± 8 Analog 2 5-F, 2-CH₃ 2.3 220 ± 15 -
Key Insight : Bromine’s larger van der Waals radius improves hydrophobic interactions but reduces solubility, necessitating formulation adjustments for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
